molecular formula C5H2Br3IN2 B2441061 2,4,6-Tribromo-5-iodopyridin-3-amine CAS No. 2376726-52-0

2,4,6-Tribromo-5-iodopyridin-3-amine

Cat. No.: B2441061
CAS No.: 2376726-52-0
M. Wt: 456.701
InChI Key: ZUASAOHTZLMTGP-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Pyridine (B92270) Scaffolds in Chemical Research

Polyhalogenated pyridine scaffolds are of considerable importance in modern chemical research. The carbon-halogen bonds on the pyridine ring serve as versatile synthetic handles, enabling a wide array of chemical transformations with precise control over the position of substitution (regiocontrol). nih.gov This capability makes them invaluable precursors for the synthesis of complex molecules.

These scaffolds are fundamental building blocks in the development of:

Pharmaceuticals: Halogenated pyridines are frequently incorporated into the structures of drug candidates. The presence of halogens can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which affects a drug's absorption and distribution in the body. acs.orgnih.govresearchgate.netchemrxiv.org

Agrochemicals: Many modern pesticides and herbicides are based on a pyridine core. Halogen substituents play a crucial role in defining the biological activity and environmental persistence of these compounds. acs.orgresearchgate.netchemrxiv.org

Functional Materials: The unique electronic properties of polyhalogenated pyridines make them suitable for applications in materials science, including the creation of ligands for metal complexes used in catalysis and the development of organic electronic materials. nih.govacs.orgresearchgate.netchemrxiv.org

Furthermore, aminated polyhalogenated pyridines are recognized as value-added feedstocks for synthesizing natural products, fine chemicals, and other biologically active molecules. acs.org The combination of amino groups and multiple, distinct halogen atoms allows for sequential and selective chemical modifications, providing a pathway to rapidly diversify molecular structures for screening and optimization in drug discovery and other fields. acs.org

Overview of Halogenation and Amination Strategies in Pyridine Chemistry

The synthesis of polyhalogenated aminopyridines requires effective strategies for introducing both halogen and amino functional groups onto the pyridine ring. The electron-deficient nature of the pyridine ring presents unique challenges compared to benzene (B151609) derivatives.

Halogenation Strategies: Direct halogenation of the pyridine ring through electrophilic aromatic substitution (EAS) is challenging due to the ring's low reactivity towards electrophiles. nih.gov Such reactions often require harsh conditions, including high temperatures and the use of strong acids, and typically result in substitution at the 3-position. nih.gov More sophisticated and regioselective methods have been developed to overcome these limitations.

StrategyDescriptionRegioselectivityConditions
Electrophilic Aromatic Substitution (EAS) Direct reaction with an electrophilic halogen source.Primarily C-3Harsh (high temp, strong acids) nih.gov
N-Oxide Activation The pyridine is first converted to a pyridine N-oxide, which activates the ring for electrophilic attack, particularly at the 4-position. Subsequent steps can introduce a halogen.C-4Multi-step process nih.gov
Directed Ortho Metalation (DoM) A directing group on the pyridine ring guides deprotonation and subsequent reaction with a halogen source to an adjacent position.Ortho to directing groupRequires specific directing groups
Phosphonium (B103445) Salt Displacement A modern approach where a specially designed phosphine (B1218219) reagent is installed at the 4-position and subsequently displaced by a halide nucleophile.C-4Broadly applicable, including for late-stage functionalization nih.govacs.orgresearchgate.net
Halogenation of Pre-functionalized Pyridines Starting with an already substituted pyridine (e.g., an aminopyridine) and introducing halogens. For instance, 2-aminopyridine (B139424) can be brominated with N-bromosuccinimide (NBS) and subsequently iodinated.Dependent on existing substituents ijssst.infoStepwise introduction of different halogens is possible ijssst.info

Amination Strategies: Introducing an amino group onto the pyridine ring can be accomplished through several methods, ranging from classical name reactions to modern catalytic cross-coupling.

StrategyDescriptionRegioselectivityKey Features
Chichibabin Reaction The direct amination of pyridines using sodium amide (NaNH₂).Primarily C-2Classic method, but often lacks generality and uses harsh reagents. nih.govscientificupdate.com
Nucleophilic Aromatic Substitution (SNAr) An amino nucleophile displaces a leaving group (typically a halogen) on an activated pyridine ring.Position of the leaving groupRequires a pre-halogenated pyridine. nih.gov
Transition-Metal Cross-Coupling Reactions like the Buchwald-Hartwig amination use a palladium or other metal catalyst to couple an amine with a halopyridine.Position of the halogenPowerful and versatile, but can be limited by the availability of the starting halopyridine. nih.govacs.org
Phosphonium Salt Strategy A pyridine is converted into a phosphonium salt, which is then reacted with sodium azide (B81097) to form an iminophosphorane, a precursor to various nitrogen-containing groups.C-4 (or C-2 if C-4 is blocked)Amination of C-H bonds, distinct from methods requiring halopyridines. nih.gov
Direct C-H Amination Advanced methods that directly convert a C-H bond to a C-N bond, for example, via 4-pyridyl pyridinium (B92312) salt intermediates.C-4Highly desirable for synthetic efficiency. nih.gov

Specific Context of 2,4,6-Tribromo-5-iodopyridin-3-amine within the Landscape of Polyhalogenated Aminopyridines

This compound is a highly functionalized pyridine derivative. Its structure is defined by a pyridine core heavily substituted with four halogen atoms (three bromine and one iodine) and an amino group, making it a member of the polyhalogenated aminopyridine class.

PropertyData
IUPAC Name This compound
Molecular Formula C₅H₂Br₃IN₂
CAS Number 2376726-52-0 bldpharm.com
Structure A pyridine ring with Br at positions 2, 4, 6; I at position 5; and NH₂ at position 3.

Detailed research dedicated exclusively to this compound is not widely available in published scientific literature, suggesting it is a specialized or novel research chemical rather than a common building block. However, its potential utility can be inferred from the established chemistry of related compounds.

The synthesis of such a molecule would present a significant challenge, likely requiring a multi-step sequence involving selective halogenation and amination reactions. The presence of four distinct C-X (carbon-halogen) bonds of two different types (C-Br and C-I) offers substantial opportunities for advanced synthetic applications. In transition-metal-catalyzed cross-coupling reactions, the C-I bond is generally more reactive than the C-Br bond. This reactivity difference could be exploited for sequential, site-selective modifications, allowing for the controlled and stepwise introduction of different functional groups at the 5-position, followed by further reactions at the bromine-substituted positions.

Therefore, this compound represents a potentially powerful, albeit complex, building block. Its dense functionalization makes it an attractive scaffold for constructing highly elaborate molecules for applications in medicinal chemistry, agrochemistry, and materials science, where precise control over three-dimensional structure and electronic properties is paramount.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tribromo-5-iodopyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br3IN2/c6-1-2(9)4(7)11-5(8)3(1)10/h10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUASAOHTZLMTGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Br)Br)I)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 2,4,6 Tribromo 5 Iodopyridin 3 Amine and Analogues

Single Crystal X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like 2,4,6-Tribromo-5-iodopyridin-3-amine, this analysis would provide key structural parameters.

Expected Research Findings:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the pyridine (B92270) ring and its substituents. This would reveal any distortions from ideal geometries caused by steric hindrance between the bulky bromine and iodine atoms and the amine group.

Polymorphism: Identification of different crystalline forms (polymorphs), which could exhibit distinct physical properties.

A representative data table for a hypothetical crystal structure determination would include:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z4
Density (calculated) (g/cm³)Value
R-factorValue

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Band Assignment

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Expected Research Findings:

Functional Group Identification: The spectra would confirm the presence of the amine group (N-H stretching and bending vibrations), the pyridine ring (C-C and C-N stretching, ring breathing modes), and the carbon-halogen bonds (C-Br and C-I stretching).

Spectral Band Assignments: By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), each observed band can be assigned to a specific vibrational mode of the molecule. For example, the N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region. The C-Br and C-I stretching vibrations would appear at lower frequencies, typically below 700 cm⁻¹.

A summary of expected vibrational bands is presented below:

Wavenumber (cm⁻¹)Assignment
3400 - 3500Asymmetric N-H stretching
3300 - 3400Symmetric N-H stretching
1600 - 1650N-H scissoring (bending)
1400 - 1600Pyridine ring C=C and C=N stretching
1000 - 1200Pyridine ring breathing modes
500 - 700C-Br stretching
400 - 600C-I stretching

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would be fundamental.

Expected Research Findings:

¹H NMR: The proton NMR spectrum would be expected to show a signal for the amine protons (NH₂). The chemical shift of this signal would be influenced by the solvent and concentration. Due to the substitution pattern, there are no protons directly attached to the pyridine ring.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the five carbon atoms in the pyridine ring. The chemical shifts would be heavily influenced by the attached electronegative halogen atoms and the amine group. 2D NMR techniques like HSQC and HMBC could be used to confirm assignments if protons were present on the ring or on substituents.

A table of predicted ¹³C NMR chemical shifts is provided below:

Carbon AtomPredicted Chemical Shift (ppm)
C2Value
C3Value
C4Value
C5Value
C6Value

High-Resolution Mass Spectrometry for Molecular Confirmation and Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound.

Expected Research Findings:

Molecular Ion Peak: The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ corresponding to the exact mass of this compound.

Isotopic Pattern: Due to the presence of multiple bromine atoms (isotopes ⁷⁹Br and ⁸¹Br with nearly equal abundance), the molecular ion peak would exhibit a characteristic and complex isotopic pattern. This pattern can be simulated and compared with the experimental data to confirm the number of bromine atoms in the molecule. The presence of iodine (¹²⁷I, monoisotopic) would shift the entire pattern to a higher mass.

IonCalculated m/zObserved m/z
[C₅H₂Br₃IN₂]⁺ValueValue
[C₅H₃Br₃IN₂]⁺ValueValue

Electronic Absorption (UV-Vis), Fluorescence, Circular Dichroism (CD), and Circularly Polarized Luminescence (CPL) Spectroscopy for Electronic and Chiroptical Properties

These spectroscopic techniques probe the electronic properties of a molecule.

Expected Research Findings:

UV-Vis Spectroscopy: The UV-Vis absorption spectrum would show absorption bands corresponding to π-π* and n-π* electronic transitions within the substituted pyridine ring. The positions and intensities of these bands would be affected by the halogen and amine substituents.

Fluorescence Spectroscopy: If the molecule is fluorescent, an emission spectrum could be recorded. This would provide information about the excited state properties of the molecule.

Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL): These techniques are used to study chiral molecules. Since this compound is achiral, it would not be expected to exhibit a CD or CPL spectrum unless it is placed in a chiral environment or forms chiral aggregates.

A summary of expected electronic spectroscopy data:

TechniqueExpected Observation
UV-VisAbsorption maxima (λ_max) for π-π* and n-π* transitions
FluorescenceEmission maximum (λ_em) if fluorescent
CDNo signal expected as the molecule is achiral
CPLNo signal expected as the molecule is achiral

Reactivity and Reaction Mechanisms of 2,4,6 Tribromo 5 Iodopyridin 3 Amine and Polyhalogenated Aminopyridines

Nucleophilic Aromatic Substitution (SNAr) Pathways in Polyhalogenated Pyridine (B92270) Systems

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient aromatic rings like polyhalogenated pyridines. The electron-withdrawing nature of both the pyridine nitrogen and the halogen atoms sufficiently activates the ring towards attack by nucleophiles.

Regioselectivity and Site-Selectivity in SNAr Reactions of Polyhalogenated Pyridines

The positions on the pyridine ring are not equally reactive towards nucleophilic attack. In general, the C-2 (ortho) and C-4 (para) positions are preferentially targeted due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate, often referred to as a Meisenheimer complex, through resonance. d-nb.infoorganic-chemistry.org When a nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge is localized on the nitrogen atom, which is a significant stabilizing contribution. d-nb.info Attack at the C-3 (meta) position does not allow for such stabilization.

In polyhalogenated pyridines, the regioselectivity is further influenced by the nature of the leaving group and the electronic effects of the other substituents. The typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl ≈ Br > I. libretexts.org However, in the context of polyhalogenated systems, the most electron-deficient carbon atom often becomes the primary site of attack. For instance, in many polyhalogenated pyridines, selective amination has been achieved at the C-2 position. libretexts.org The presence of other electron-withdrawing groups can further direct the incoming nucleophile.

Computational models, utilizing descriptors such as the Lowest Unoccupied Molecular Orbital (LUMO) energy and molecular electrostatic potential (ESP), have been developed to accurately predict the rate and regioselectivity of SNAr reactions on multihalogenated substrates. nih.gov These models can forecast the most likely site of substitution with high accuracy, proving to be a valuable tool in synthetic planning. nih.gov

FactorInfluence on Regioselectivity
Position on Pyridine Ring C-2 and C-4 positions are generally favored due to resonance stabilization of the intermediate by the nitrogen atom. d-nb.infoorganic-chemistry.org
Nature of Halogen The leaving group ability generally follows the trend F > Cl ≈ Br > I in rate-determining nucleophilic addition steps. libretexts.org
Electronic Effects Electron-withdrawing substituents activate the ring for SNAr and can direct the incoming nucleophile to specific positions.
Steric Hindrance Bulky substituents can hinder nucleophilic attack at adjacent positions, influencing site-selectivity.

Role of Pyridyne Intermediates in Amination and Substitution Reactions

In addition to the classical SNAr mechanism, reactions of polyhalogenated pyridines with strong bases can proceed through highly reactive pyridyne intermediates. colab.wsacs.org Pyridynes are pyridine analogues of benzyne (B1209423) and are formed through the elimination of a hydrogen halide from a halopyridine. Two primary isomers exist: 2,3-pyridyne and 3,4-pyridyne. acs.org

The formation of a pyridyne intermediate opens up alternative pathways for amination and substitution. For example, the reaction of 3-bromopyridine (B30812) with sodium amide in liquid ammonia (B1221849) proceeds via a 3,4-pyridyne intermediate to yield a mixture of 3-aminopyridine (B143674) and 4-aminopyridine. acs.org This outcome, where the incoming nucleophile adds to a position adjacent to the original leaving group, is characteristic of an elimination-addition mechanism involving a hetaryne.

Recent studies have demonstrated the synthetic utility of pyridynes for the regioselective difunctionalization of pyridines. For instance, a 3,4-pyridyne intermediate, generated from a 3-chloropyridine (B48278) precursor, can be trapped with a Grignard reagent and an electrophile to afford 3,4-disubstituted pyridines. colab.ws The regioselectivity of nucleophilic addition to substituted 3,4-pyridynes can be controlled by the electronic effects of substituents that influence the distortion of the pyridyne triple bond. nih.gov

Limitations of Electrophilic Aromatic Substitution on Halogenated Pyridines and Alternative Derivatization Strategies

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, but its application to pyridine, and particularly halogenated pyridines, is severely limited. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles. nih.govnih.govscispace.com This deactivation is further exacerbated by the presence of electron-withdrawing halogen atoms.

Furthermore, the nitrogen atom's basicity leads to protonation or coordination with Lewis acids under typical EAS reaction conditions, which further deactivates the ring by introducing a positive charge. nih.govscispace.com Consequently, direct electrophilic substitution on pyridine, if it occurs at all, requires harsh conditions and generally provides low yields of the meta-substituted product. nih.govresearchgate.net

To overcome these limitations, several alternative derivatization strategies have been developed:

Pyridine N-Oxide Formation: One of the most effective strategies is the oxidation of the pyridine nitrogen to form a pyridine N-oxide. scispace.comnih.gov The N-oxide group is strongly activating and ortho-, para-directing, facilitating electrophilic substitution. The resulting substituted pyridine N-oxide can then be deoxygenated to afford the desired substituted pyridine. scispace.com

Transition-Metal-Free Functionalization: Recent advances have led to a variety of transition-metal-free methods for pyridine derivatization. These include reactions involving metalated pyridines as nucleophiles (formed via deprotonation or halogen-metal exchange) and the activation of pyridines with various groups to render them susceptible to attack by nucleophiles or radicals. acs.orgnih.gov

Dearomatization-Rearomatization Strategies: This approach involves the temporary dearomatization of the pyridine ring to form a more reactive, electron-rich intermediate, such as a dihydropyridine. This intermediate can then react with an electrophile, followed by rearomatization to yield a C3-substituted pyridine. gessnergroup.comacs.org

Transition Metal-Catalyzed Functionalization Reactions: Mechanistic Insights

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, are powerful tools for the functionalization of polyhalogenated pyridines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Ligand Effects on Reactivity and Selectivity in Cross-Coupling Reactions

The choice of ligand coordinated to the metal center (typically palladium) is crucial in determining the outcome of a cross-coupling reaction. Ligands influence the catalyst's stability, reactivity, and selectivity by modulating the electronic and steric properties of the metal center.

In the context of polyhalogenated pyridines, ligands play a key role in controlling regioselectivity. For 2,4-dihalopyridines, oxidative addition of the palladium catalyst is generally favored at the more electrophilic C-2 and C-4 positions. nih.gov However, the use of sterically bulky ligands, such as N-heterocyclic carbenes (NHCs) or biaryl phosphines, can alter this preference. nih.govacs.org For instance, certain bulky ligands have been shown to promote selective cross-coupling at the C-4 position of 2,4-dichloropyridines, overcoming the intrinsic preference for C-2 reactivity. nih.gov The ligand can influence the site of oxidative addition and also impact the rate of reductive elimination, the final step in the catalytic cycle. nih.gov

The development of specialized ligands, such as bulky, electron-rich biaryl phosphines, has been instrumental in expanding the scope of cross-coupling reactions to include less reactive substrates like aryl chlorides and to enable reactions at lower temperatures. nih.gov

Ligand TypeGeneral Effect on Cross-Coupling
Bulky Phosphines (e.g., biaryl phosphines) Promote formation of monoligated, highly reactive catalyst species; facilitate oxidative addition and reductive elimination. nih.govuwindsor.ca
N-Heterocyclic Carbenes (NHCs) Strong electron donors and often sterically demanding; can provide high catalyst stability and activity, sometimes leading to unconventional selectivity. nih.gov
Bidentate Ligands Can influence the geometry of the metal complex and affect the rates of catalytic steps.

Oxidative Addition and Reductive Elimination Steps in Catalytic Cycles

The catalytic cycle of a typical cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govwikipedia.org

Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl halides like chlorides. uwindsor.ca In this step, the low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the polyhalogenated pyridine, forming a higher-valent organometallic intermediate (e.g., Pd(II)). The rate and regioselectivity of oxidative addition are influenced by the electron density at the carbon atom, the strength of the C-X bond, and the nature of the ligand. For polyhalogenated pyridines, oxidative addition is generally favored at the more electron-deficient positions (C-2 and C-4). nih.gov

Reductive Elimination: This is the final, product-forming step where the two coupled groups are eliminated from the metal center, forming a new covalent bond and regenerating the low-valent catalyst. libretexts.orgwikipedia.org Reductive elimination is generally favored from complexes that are sterically crowded and where the metal center is more electron-poor. The ligands must be cis to each other on the metal center for reductive elimination to occur. wikipedia.org The electronic properties of the ligands play a significant role; electron-donating ligands can sometimes slow down reductive elimination, while bulky ligands can accelerate it by relieving steric strain. acs.org

The delicate balance between the rates of oxidative addition and reductive elimination, which are often influenced in opposite ways by ligand properties, is a key consideration in designing effective catalytic systems for the functionalization of complex molecules like 2,4,6-Tribromo-5-iodopyridin-3-amine.

Reactivity at the Amine Functionality: Derivatization and Protection/Deprotection Strategies

The primary amine group at the C3 position of this compound is a key site for synthetic modification. However, its reactivity is significantly influenced by the electronic and steric environment of the heavily substituted pyridine ring. The presence of four electron-withdrawing halogen atoms deactivates the ring, thereby reducing the nucleophilicity of the amine. Despite this, the amine group remains a viable nucleophile for a range of derivatization reactions. libretexts.orgmsu.edu

Common derivatization reactions for primary aromatic amines include acylation and sulfonylation. Reaction with acid chlorides or anhydrides can form stable amide derivatives, while reaction with sulfonyl chlorides yields sulfonamides. libretexts.org These reactions are fundamental in modifying the electronic properties and steric bulk around the amine, serving as a precursor for further synthetic steps.

Given the need for sequential, site-selective reactions in multi-step syntheses, the protection of the amine functionality is a critical strategic consideration. Protecting groups are employed to temporarily block the reactivity of the amine, allowing chemical transformations to be performed elsewhere on the molecule. The choice of protecting group is vital and must be stable to various reaction conditions while being removable chemoselectively without affecting other parts of the molecule.

For aromatic amines, carbamate-based protecting groups are among the most common. The tert-butoxycarbonyl (Boc) group, for instance, is widely used and can be introduced using di-tert-butyl dicarbonate. It is generally stable under basic and nucleophilic conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.de Another prevalent protecting group is the benzyloxycarbonyl (Cbz) group, which is stable to acidic and basic conditions but can be cleaved via catalytic hydrogenolysis. The selection of an appropriate protecting group strategy is essential for the successful synthesis of complex molecules derived from polyhalogenated aminopyridines. nih.gov

Table 1: Common Protecting Groups for Aromatic Amines

Protecting GroupAbbreviationStructureCommon Protection ConditionsCommon Deprotection Conditions
tert-ButoxycarbonylBoc-C(O)OC(CH₃)₃(Boc)₂O, Base (e.g., DMAP, Et₃N)Strong Acid (e.g., TFA, HCl)
BenzyloxycarbonylCbz or Z-C(O)OCH₂C₆H₅Benzyl chloroformate, BaseH₂, Pd/C (Hydrogenolysis)
AllyloxycarbonylAlloc-C(O)OCH₂CH=CH₂Allyl chloroformate, BasePd(0) catalyst (e.g., Pd(PPh₃)₄)
TrifluoroacetylTFA-C(O)CF₃Trifluoroacetic anhydrideMild base (e.g., K₂CO₃, NH₃) in H₂O/MeOH

Halogen Exchange Reactions and their Impact on Regioselectivity and Synthesis

The four halogen substituents on the pyridine ring of this compound present multiple sites for further functionalization, primarily through halogen exchange or cross-coupling reactions. The reactivity of these halogens in nucleophilic aromatic substitution (SNAr) or metal-catalyzed reactions is not uniform. It is governed by the inherent strength of the carbon-halogen bond and the position of the halogen on the electron-deficient pyridine ring. acs.org

The general trend for halogen reactivity in such reactions follows the order of bond dissociation energies: C-I > C-Br > C-Cl > C-F. acs.org Consequently, the iodine atom at the C5 position is the most likely site for initial reaction. This inherent reactivity difference allows for regioselective functionalization. For instance, under carefully controlled palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Stille coupling), it is often possible to selectively replace the iodine atom while leaving the bromine atoms intact.

The bromine atoms at positions C2, C4, and C6 also exhibit differential reactivity due to their electronic and steric environments relative to the amine and the ring nitrogen. The halogens at the ortho (C2) and para (C4) positions to the ring nitrogen are generally more activated towards nucleophilic attack compared to the halogen at the meta position. researchgate.net In the case of this compound, all bromine atoms are in activated positions (C2, C4, C6). However, steric hindrance from the adjacent bulky iodine and amine groups may influence the accessibility of the C2 and C6 positions for incoming reagents.

This differential reactivity is a powerful tool in synthesis, enabling a stepwise and controlled introduction of various substituents onto the pyridine core. By tuning reaction conditions (e.g., catalyst, ligand, temperature), chemists can selectively target a specific halogen, leading to the synthesis of a diverse array of polysubstituted pyridine compounds that would be difficult to access through other means.

Table 2: Factors Influencing Regioselectivity in Halogen Exchange of Polyhalogenated Pyridines

FactorPrincipleImpact on this compound
Carbon-Halogen Bond StrengthReactivity order is typically I > Br > Cl > F. Weaker bonds are cleaved more easily in metal-catalyzed cross-coupling reactions.The C5-I bond is expected to be the most reactive site, allowing for selective initial functionalization at this position.
Position Relative to Ring NitrogenHalogens at C2 (ortho) and C4 (para) positions are electronically activated towards nucleophilic aromatic substitution.The bromines at C2, C4, and C6 are all in activated positions, suggesting high potential reactivity after the iodine is displaced.
Steric HindranceBulky neighboring groups can hinder the approach of reagents to a specific halogen, reducing its reaction rate.The C2 and C6 bromine atoms are flanked by other substituents, which may lead to preferential reaction at the less hindered C4 position under certain conditions.
Reaction ConditionsThe choice of catalyst, ligand, solvent, and temperature can be optimized to favor reaction at a specific site.Fine-tuning of conditions is crucial for achieving selective mono-, di-, or tri-substitution of the bromine atoms after initial iodine displacement.

Synthetic Transformations and Derivatization of 2,4,6 Tribromo 5 Iodopyridin 3 Amine for Advanced Chemical Entities

Synthesis of Multiply Functionalized Pyridine (B92270) Scaffolds from 2,4,6-Tribromo-5-iodopyridin-3-amine

The presence of multiple halogen atoms—three bromine and one iodine—on the this compound core allows for a programmed, stepwise introduction of various functional groups. This sequential functionalization is primarily governed by the differential reactivity of the C–I versus C–Br bonds in palladium-catalyzed cross-coupling reactions. Generally, the C–I bond is significantly more reactive and will undergo oxidative addition to the palladium catalyst under milder conditions than the C–Br bonds. This reactivity difference is the cornerstone for the selective synthesis of di-, tri-, and tetra-substituted pyridines.

Researchers have successfully exploited this principle to introduce a diverse array of substituents. For instance, a Sonogashira coupling can be performed selectively at the C-5 position (iodine) to introduce an alkynyl group, leaving the bromine atoms intact for subsequent transformations. Following the initial reaction, the conditions can be modified (e.g., by increasing the temperature or changing the catalyst/ligand system) to facilitate coupling at the more resilient C-Br bonds. The inherent electronic properties of the pyridine ring also influence the reactivity, with positions C2 and C4 being more electron-deficient and thus more susceptible to oxidative addition in cross-coupling reactions. nih.gov This allows for a hierarchical functionalization strategy, yielding highly substituted and complex pyridine derivatives that would be difficult to access through other synthetic routes. rsc.org

Strategies for Introducing Diverse Substituents via Chemo- and Regioselective Cross-Coupling Reactions

Chemo- and regioselectivity are paramount in the derivatization of polyhalogenated pyridines. The distinct reactivities of iodine and bromine substituents are the primary drivers of selectivity in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. researchgate.netnih.gov The C-I bond's lower bond dissociation energy allows it to react preferentially.

A typical strategy involves an initial, mild cross-coupling reaction to substitute the iodine at the C-5 position. Subsequently, harsher reaction conditions can be employed to target the bromine atoms. The regioselectivity among the three C-Br bonds (at C-2, C-4, and C-6) is influenced by both electronic and steric factors. researchgate.net The C-2 and C-4 positions are generally more reactive than the C-6 position due to the electron-withdrawing nature of the ring nitrogen. nih.gov Steric hindrance from adjacent substituents can further direct the regiochemical outcome of the coupling reactions. By carefully selecting catalysts, ligands, and reaction conditions, chemists can control the sequence of bond formation to build complex molecules with precise substitution patterns. nih.gov

Interactive Table: Regioselectivity in Cross-Coupling of a Model Polyhalogenated Pyridine.

Position Halogen Relative Reactivity Typical Coupling Reaction Conditions
C-5 Iodine Highest Sonogashira, Suzuki Pd(PPh₃)₄, CuI, mild temp.
C-2 Bromine High Suzuki, Buchwald-Hartwig Pd(OAc)₂, SPhos, higher temp.
C-4 Bromine Medium Suzuki, Buchwald-Hartwig Pd(OAc)₂, SPhos, higher temp.

Preparation of Organometallic Reagents from Polyhalogenated Pyridines for C-C and C-Heteroatom Bond Formation

Beyond cross-coupling reactions, polyhalogenated pyridines are valuable precursors for organometallic reagents, such as organolithium or Grignard reagents. These transformations are typically achieved through halogen-metal exchange reactions. The selectivity of this exchange is also dictated by the halogen's identity and position. The C-I bond is the most susceptible to exchange, followed by the C-Br bonds.

For instance, treatment of this compound with an organolithium reagent like n-butyllithium at low temperatures would selectively replace the iodine at C-5 with lithium, forming a pyridyllithium species. This potent nucleophile can then react with a wide range of electrophiles (e.g., aldehydes, ketones, nitriles) to forge new C-C bonds. Similarly, bromine-magnesium exchange can be used to generate pyridylmagnesium reagents (Grignard reagents). rsc.orgresearchgate.net These organometallic intermediates are highly versatile for creating both carbon-carbon and carbon-heteroatom bonds, providing a complementary approach to palladium-catalyzed methods for functionalizing the pyridine core.

Formation of Conjugated Systems and π-Extended Architectures utilizing Polyhalogenated Pyridines

Polyhalogenated pyridines are excellent building blocks for the construction of conjugated systems and π-extended architectures, which are of great interest in materials science for their electronic and photophysical properties. rsc.org Conjugation refers to a system of connected p-orbitals with delocalized electrons, which can be created by alternating single and multiple bonds. wikipedia.orgmasterorganicchemistry.com

Iterative cross-coupling reactions, particularly Sonogashira and Suzuki couplings, are employed to link pyridine units with other aromatic or unsaturated moieties. Starting with this compound, one can envision a sequential Sonogashira coupling at the C-I and C-Br positions to introduce multiple alkynyl groups. These alkynylated pyridines can then be used as precursors for larger conjugated polymers or macrocycles. researchgate.net The pyridine ring itself, being an electron-deficient (π-deficient) system, can influence the electronic properties of the resulting conjugated material. nih.gov The strategic placement of pyridine units within a polymer backbone can be used to tune properties like fluorescence and conductivity for applications in organic electronics. rsc.org

Design and Synthesis of Ligands for Catalysis Incorporating Polyhalogenated Pyridine Cores

The pyridine nucleus is a fundamental component of many important ligands used in transition-metal catalysis. The ability to precisely functionalize the pyridine ring allows for the fine-tuning of the steric and electronic properties of these ligands. Polyhalogenated pyridines serve as versatile starting points for synthesizing novel ligand scaffolds.

For example, sequential cross-coupling reactions on a polyhalogenated pyridine can be used to introduce phosphine (B1218219), amine, or other coordinating groups at specific positions. This can lead to the creation of bidentate or tridentate ligands, such as derivatives of 2,2'-bipyridine (B1663995) or 2,2':6',2''-terpyridine, which are widely used in catalysis and coordination chemistry. researchgate.net The remaining halogen atoms on the pyridine core can be retained to modulate the ligand's electronic properties or can serve as handles for further functionalization, such as immobilization on a solid support. The development of new pyridine-based ligands is crucial for advancing catalytic processes and creating more efficient and selective catalysts. rsc.org

Advanced Applications and Future Research Trajectories of Polyhalogenated Aminopyridines

Potential in Advanced Materials Science

The high degree of halogenation on the pyridine (B92270) ring drastically alters its electronic properties, creating opportunities for the development of novel materials with tailored functionalities. The presence of heavy atoms like bromine and iodine, combined with the inherent aromaticity and nitrogen lone pair of the pyridine scaffold, gives rise to unique photophysical and supramolecular characteristics.

Polyhalogenated aromatic compounds are gaining attention for their potential in optoelectronic devices. The introduction of multiple heavy atoms, such as bromine and iodine, into an organic scaffold can significantly enhance spin-orbit coupling. This phenomenon facilitates intersystem crossing from singlet to triplet excited states, potentially leading to materials with high phosphorescence quantum yields. Such properties are highly desirable for applications in organic light-emitting diodes (OLEDs), where phosphorescent emitters can achieve theoretical internal quantum efficiencies of up to 100%.

Furthermore, aromatic dendrimers and other complex molecules featuring substituted nitrogen-containing heterocycles, such as 1,3,5-triazine (B166579) cores, have demonstrated beneficial photophysical properties and thermal stability, leading to their use in OLED construction. nih.gov The electron-withdrawing nature of the halogen atoms in 2,4,6-Tribromo-5-iodopyridin-3-amine lowers the energy levels of the molecular orbitals (HOMO and LUMO), which can be advantageous for tuning the emission color and improving charge injection/transport in electronic devices. The dense halogen substitution also contributes to a high refractive index, a property valuable for optical films and coatings.

Table 1: Potential Optoelectronic Properties and Applications

PropertyOriginPotential Application
Enhanced PhosphorescenceHeavy atom effect (I, Br) increasing spin-orbit couplingEmitters in Organic Light-Emitting Diodes (OLEDs)
Tunable Electronic PropertiesStrong inductive effect of multiple halogen atomsCharge transport layers, host materials in OLEDs
High Refractive IndexHigh electron density of heavy halogen atomsAnti-reflective coatings, optical encapsulation
Improved Thermal StabilityMolecular weight and strong C-Halogen bondsIncreased device lifetime and operational stability

Supramolecular chemistry, which focuses on non-covalent interactions, provides a powerful toolkit for building complex, functional architectures from molecular components. thno.orgnih.gov Highly halogenated molecules like this compound are exceptional candidates for use in supramolecular assembly due to their ability to act as potent halogen bond (XB) donors.

A halogen bond is a non-covalent interaction where a region of positive electrostatic potential on a halogen atom (the σ-hole) is attracted to a Lewis base (e.g., a lone pair on a nitrogen or oxygen atom). The strength of this bond increases with the polarizability of the halogen atom (I > Br > Cl > F). The iodine and bromine atoms on the pyridine ring, particularly the iodine at the C5 position, are excellent XB donors. These directional and specific interactions can be used to engineer crystal structures and create complex assemblies like liquid crystals, gels, and porous organic frameworks. acs.org In host-guest chemistry, these interactions can be exploited for molecular recognition and sensing, where the polyhalogenated pyridine acts as a host for specific guest molecules. thno.orgnih.gov

Macrocyclic hosts such as calixarenes and cyclodextrins are foundational to supramolecular chemistry, forming complexes with guest molecules to alter properties like solubility or facilitate drug delivery. nih.govnih.gov A molecule like this compound could be designed as a guest or, if incorporated into a larger structure, part of a host system where halogen bonding dictates the binding and recognition events.

Role as a Precursor in Complex Organic Synthesis

The true synthetic value of this compound lies in its potential as a highly versatile building block. The differential reactivity of the carbon-halogen bonds allows for selective, stepwise functionalization, making it a powerful precursor for creating complex, multi-substituted pyridine derivatives. These derivatives are sought after in medicinal chemistry and materials science. nih.govresearchgate.net

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (like Suzuki, Sonogashira, and Buchwald-Hartwig amination) typically follows the order C-I > C-Br > C-Cl. acs.org This hierarchy allows for regioselective synthesis. For instance, a Suzuki coupling could be performed selectively at the C5-I position under mild conditions, leaving the C-Br bonds intact for subsequent, different coupling reactions under more forcing conditions. The amino group at the C3 position can also direct reactions or be functionalized itself, adding another layer of synthetic versatility. This stepwise approach provides a clear pathway to molecules with four or five different substituents arranged precisely around the pyridine core, a task that is exceptionally difficult to achieve through other methods. rsc.org

Table 2: Regioselective Synthetic Transformations

PositionHalogenPotential Reaction TypeRelative Reactivity
C5IodineSuzuki, Sonogashira, Heck, Buchwald-Hartwig CouplingHighest
C2, C4, C6BromineSuzuki, Stille, Buchwald-Hartwig CouplingIntermediate
C3AmineAcylation, Alkylation, DiazotizationN/A

Emerging Research Avenues in Polyhalogenated Pyridine Chemistry

Research in polyhalogenated pyridine chemistry is expanding into several exciting areas. A significant focus is on developing more sustainable and efficient synthetic methodologies. This includes the use of photocatalysis for C-H functionalization and C-N bond formation, as well as the development of environmentally benign reactions, such as base-promoted aminations in water, which reduce reliance on expensive metal catalysts and organic solvents. acs.orgnih.govacs.orgmdpi.com

In medicinal chemistry, the pyridine scaffold is a cornerstone of drug design. researchgate.net Polyhalogenated aminopyridines serve as key intermediates for synthesizing complex molecules that can interact with biological targets. For example, substituted aminopyridines are used to create imidazo[1,2-a]pyridine-based inhibitors that can disrupt the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. acs.org The ability to precisely place different functional groups, guided by the halogen "handles," is critical for optimizing drug-target interactions.

Furthermore, automated flow chemistry is emerging as a powerful tool for the synthesis and rapid diversification of complex heterocyclic libraries, including those based on pyridine. nih.gov Polyfunctional precursors like this compound are ideal substrates for such automated platforms, enabling the rapid generation of novel compounds for screening in drug discovery and materials science.

Challenges and Opportunities in the Synthesis and Application of Highly Halogenated Aminopyridines

Despite their immense potential, significant challenges remain in the synthesis and application of these compounds.

Challenges:

Synthesis: The preparation of highly substituted pyridines with specific halogenation patterns is synthetically challenging. Direct halogenation of aminopyridines can lead to mixtures of products and over-halogenation, requiring tedious separation processes. ijssst.info Achieving regioselectivity often requires multi-step sequences with careful control of reaction conditions.

Cost and Sustainability: Many of the subsequent functionalization reactions rely on precious metal catalysts like palladium, which increases costs and environmental burden. acs.org

Characterization: The complexity of these molecules can make purification and structural confirmation difficult.

Opportunities:

Synthetic Innovation: There is a major opportunity in the development of novel synthetic methods that are both selective and sustainable. This includes catalyst-free reactions, mechanochemistry, and biocatalysis to install and modify the halogen patterns.

New Materials: The unique electronic and supramolecular properties conferred by the dense halogenation are not yet fully exploited. There are vast opportunities to design new liquid crystals, functional polymers, and porous materials based on these building blocks.

Medicinal Chemistry: As our understanding of complex diseases grows, the need for highly tailored, three-dimensional molecules increases. The synthetic flexibility offered by polyhalogenated pyridines provides a robust platform for creating next-generation therapeutics. nih.gov

Q & A

Q. What are the established synthetic routes for 2,4,6-Tribromo-5-iodopyridin-3-amine, and what key reaction conditions are required for halogen introduction?

  • Methodological Answer : Synthesis typically involves sequential halogenation of a pyridine scaffold. For example, dibromopyridines can undergo nucleophilic substitution with amines under high-temperature, sealed conditions to introduce amino groups, as seen in analogous compounds . For iodine introduction, metal-catalyzed halogen exchange (e.g., using CuI or Pd catalysts) or direct electrophilic iodination may be employed. Key considerations include:
  • Order of substitution : Bromine and iodine may require orthogonal protection/deprotection strategies due to differing reactivity.
  • Solvent and temperature : Polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) are often used to enhance halogen mobility .

Q. How should researchers safely handle and store this compound to minimize health risks during experimental procedures?

  • Methodological Answer :
  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; if exposed, follow protocols for halogenated amines (e.g., rinsing eyes with water for 15 minutes, using 5% sodium thiosulfate for skin decontamination) .
  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent degradation or hydrolysis. Monitor for iodine sublimation .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound, and what characteristic signals should be observed?

  • Methodological Answer :
  • ¹H/¹³C NMR : The amino group (–NH₂) typically shows broad singlets (~δ 5–6 ppm). Halogen substituents deshield adjacent protons, causing downfield shifts (e.g., H-3 and H-5 in pyridine ring) .
  • Mass Spectrometry (HRMS) : Expect [M+H]⁺ peaks matching isotopic patterns for Br (1:1:1 for Br₃) and I (single dominant peak).
  • X-ray Crystallography : Resolves regiochemistry of halogens and confirms planarity of the pyridine ring .

Advanced Research Questions

Q. How can regioselective functionalization be achieved in this compound to modify specific halogen substituents without affecting others?

  • Methodological Answer :
  • Iodine-selective reactions : Utilize Pd-catalyzed cross-coupling (e.g., Sonogashira) at the 5-iodo position, leveraging iodine’s superior leaving-group ability over bromine.
  • Bromine substitution : Activate specific Br atoms using directing groups (e.g., –NH₂ at C3) to control Suzuki-Miyaura coupling sites. Steric hindrance from adjacent Br/I substituents may necessitate bulky ligands (e.g., XPhos) .

Q. What experimental strategies can resolve discrepancies between computational predictions (e.g., DFT) and empirical data (e.g., crystallography) regarding the electronic effects of halogen substituents?

  • Methodological Answer :
  • Charge density analysis : Compare Mulliken charges from DFT with X-ray-derived electrostatic potentials. Discrepancies often arise from crystal packing effects or solvent interactions.
  • Vibrational spectroscopy : IR/Raman can validate DFT-predicted bond polarization trends (e.g., C–Br vs. C–I stretching frequencies) .

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions, and how can conditions be optimized to mitigate dehalogenation?

  • Methodological Answer :
  • Steric effects : Bulky substituents at C2, C4, and C6 hinder catalyst access, requiring smaller ligands (e.g., Pd(PPh₃)₄) and elevated temperatures.
  • Electronic effects : Electron-withdrawing halogens reduce pyridine’s basicity, slowing oxidative addition. Additives like Cs₂CO₃ can enhance catalyst turnover.
  • Dehalogenation mitigation : Use low catalyst loadings (≤1 mol%) and avoid prolonged reaction times .

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